10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
Description
This compound is a highly complex polycyclic aromatic system featuring a central phosphorus atom in a λ⁵-phosphorus configuration, integrated into a pentacyclic framework. The structure includes two anthracene moieties at positions 10 and 16, a hydroxy group at position 13, and a 12,14-dioxa bridge. The oxide group at phosphorus (13-oxide) stabilizes the λ⁵-phosphorus center, which is uncommon in organic phosphorus chemistry. Its synthesis likely involves multistep cycloaddition and phosphorylation reactions, with structural characterization performed via X-ray crystallography (as inferred from methods in , which discusses SHELX for structural refinement) .
Properties
IUPAC Name |
10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H37O4P/c49-53(50)51-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)52-53)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-4,7-10,13-16,19-22,25-28H,5-6,11-12,17-18,23-24H2,(H,49,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURRFWYPCJSOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=C7C=CC=CC7=CC8=CC=CC=C86)O)C9=C1C=CC=CC1=CC1=CC=CC=C19 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H37O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide involves multiple steps. The synthetic route typically starts with the preparation of the anthracene derivatives, followed by their incorporation into the phosphapentacyclo framework. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial production methods for this compound are not well-documented, likely due to its complexity and the specialized nature of its applications
Chemical Reactions Analysis
10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the oxidation state of the phosphorus atom, resulting in different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Scientific Research Applications
10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phosphapentacyclo frameworks and their reactivity.
Materials Science: Its complex structure and stability make it of interest for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide involves its interaction with molecular targets through its phosphapentacyclo framework. This interaction can affect various molecular pathways, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general comparisons can be drawn based on known phosphorus-containing polycyclic systems and anthracene derivatives. Below is a hypothetical analysis informed by chemical principles and indirect references:
Table 1: Key Features of Comparable Compounds
Key Research Findings (Inferred):
Stability : The λ⁵-phosphorus oxide configuration offers greater thermal and oxidative stability than λ³-phosphanes, as seen in analogous systems .
Synthetic Complexity: The pentacyclic core and dioxa bridges introduce significant synthetic challenges, distinguishing it from monocyclic or bicyclic phosphorus heterocycles.
Limitations of Available Evidence
discusses crystallographic tools (SHELX) but lacks specific data on phosphorus heterocycles. –3 focus on network engineering, while –5 describe unrelated tea polyphenols and generic charge parameters. Thus, this analysis relies on extrapolation from general chemical principles rather than direct experimental comparisons.
Recommendations for Further Study
To validate the hypothetical comparisons above, the following studies are recommended:
- X-ray crystallography (using SHELX or similar software) to confirm bond lengths and angles at the phosphorus center .
- DFT calculations to model electronic properties and compare HOMO/LUMO levels with simpler phosphorus heterocycles.
- Synthesis of analogs (e.g., replacing anthracene with naphthalene) to isolate the effects of substituents on reactivity.
Biological Activity
10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide is a complex organic compound characterized by its unique phosphapentacyclo framework and multiple anthracene moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as materials science and medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound includes multiple functional groups that contribute to its reactivity and biological activity. The presence of anthracene moieties is known to enhance photophysical properties, making the compound suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄₈H₃₇O₄P |
| Molecular Weight | 703.78 g/mol |
| CAS Number | 2099033-14-2 |
| Solubility | Soluble in organic solvents |
The biological activity of 10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide is primarily attributed to its interaction with various molecular targets within biological systems. The phosphapentacyclo framework allows for specific interactions with enzymes and receptors that can modulate their activity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with cell surface receptors could alter signaling pathways.
- Antioxidant Activity : The structure may confer antioxidant properties that protect cells from oxidative stress.
Case Studies
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays demonstrated a significant reduction in cell viability at concentrations above 10 µM.
- Antimicrobial Properties : The compound has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli in preliminary screening tests.
- Phototoxicity Studies : Due to its anthracene components, the compound's phototoxic effects were evaluated under UV light exposure, revealing enhanced cytotoxicity in cancer cells compared to normal cells.
Material Science
The unique structural features of this compound make it suitable for developing advanced materials with specific optical properties:
- Organic Electronics : Utilized in the fabrication of OLEDs due to its efficient light-emitting properties.
- Photovoltaics : Investigated for potential use in solar energy conversion technologies.
Medicinal Chemistry
Research into the medicinal applications of this compound is ongoing:
- Drug Development : Its ability to interact with biological targets positions it as a candidate for new therapeutic agents.
Comparison with Similar Compounds
Similar compounds with potential biological activities include:
| Compound Name | Biological Activity |
|---|---|
| 13-Hydroxy-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0]tricosa | Anticancer properties |
| (11bS)-2,6-Di(anthracen-9-yl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d1’,2’-f] | Antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
